molecular formula C9H7F3N4O B13681978 5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole

5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole

Cat. No.: B13681978
M. Wt: 244.17 g/mol
InChI Key: HUWMDMFTLFHWCY-UHFFFAOYSA-N
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Description

5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)aniline.

    Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the triazole ring. This step often involves the use of hydrazine derivatives and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reaction.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate
  • 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid

Uniqueness

5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole is unique due to the presence of both the amino and trifluoromethoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H7F3N4O

Molecular Weight

244.17 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16)

InChI Key

HUWMDMFTLFHWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)OC(F)(F)F

Origin of Product

United States

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